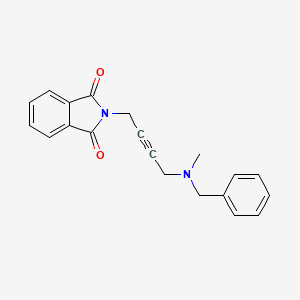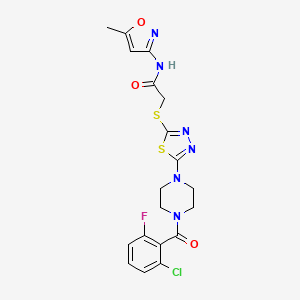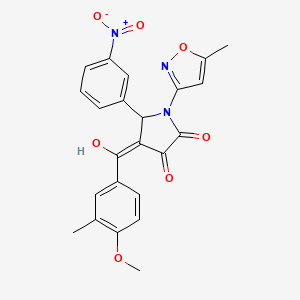
2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . The molecular formula of the compound is C23H30N2O2 and its molecular weight is 366.5 .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized using simple heating and relatively quick solventless reactions . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The structure of the compound was established based on its elemental analyses and spectral data (IR, 1 H-NMR and MS) .Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique
- Isoindolines and isoindoline-1,3-diones have been investigated for their potential as antipsychotic agents. Specifically, they modulate the dopamine receptor D3. This suggests their application in treating psychiatric disorders related to dopamine dysregulation .
- Isoindoline-1,3-dione derivatives have shown promise in inhibiting β-amyloid protein aggregation. This property is relevant to Alzheimer’s disease, where preventing protein aggregation is crucial for disease management .
- Epilepsy, characterized by recurrent seizures, affects millions worldwide. Isoindoline-1,3-dione derivatives have been evaluated for their antiseizure potential. Understanding their mechanism of action could lead to novel therapeutic strategies .
- Some isoindoline-1,3-dione compounds exhibit cytotoxic effects on cancer cells. Researchers have explored their impact on cell viability, apoptosis, and necrosis. Further investigations may reveal their potential as anticancer agents .
- Researchers have developed green synthesis methods for isoindolines and isoindoline-1,3-diones. These techniques avoid harmful solvents and adhere to sustainable chemistry principles. Such eco-friendly approaches are essential for drug discovery .
- In silico analyses have assessed isoindoline-1,3-dione derivatives for pharmacokinetic properties and toxicity. While isoindolines generally show favorable properties, some isoindoline-1,3-dione compounds exhibit toxicity. Understanding these aspects informs drug development .
Antipsychotic Agents and Dopamine Receptor Modulation
Alzheimer’s Disease Treatment
Antiseizure Activity
Cancer Research
Green Synthesis Techniques
Pharmacokinetic and Toxicity Studies
Mécanisme D'action
These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Safety and Hazards
While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
The synthesis of isoindoline-1,3-dione derivatives does not follow green chemistry principles . Therefore, future research could focus on developing a green synthesis technique for these compounds. Additionally, these compounds have a broad potential for use in chemical production and clinical medicine , suggesting a promising future direction for further exploration.
Propriétés
IUPAC Name |
2-[4-[benzyl(methyl)amino]but-2-ynyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-21(15-16-9-3-2-4-10-16)13-7-8-14-22-19(23)17-11-5-6-12-18(17)20(22)24/h2-6,9-12H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCJMKXSWKNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCN1C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)



![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)
![N-(2-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637954.png)

![2-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2637958.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2637960.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)
![5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2637962.png)

